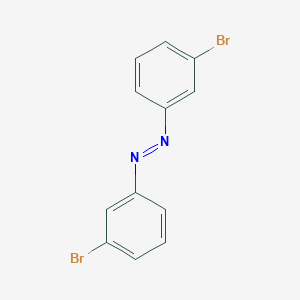
Diazene,1,2-bis(3-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(3-bromophenyl)- typically involves the oxidation of 3-bromoaniline. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) and iron(II) sulfate heptahydrate (FeSO4·7H2O) in dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound .
Industrial Production Methods: While specific industrial production methods for diazene, bis(3-bromophenyl)- are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Diazene,1,2-bis(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diazene oxides.
Reduction: Reduction reactions can convert the diazene group to hydrazo or amine groups.
Substitution: The bromine atoms can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium periodate (NaIO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(dppf)Cl2·CH2Cl2), boronic acids or esters.
Major Products:
Oxidation: Diazene oxides.
Reduction: Hydrazo compounds, amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Diazene,1,2-bis(3-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex azo compounds and polymers.
Biology: Investigated for its potential as a photoresponsive material in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and photoresponsive gels
Mécanisme D'action
The mechanism of action of diazene, bis(3-bromophenyl)- involves its ability to undergo cis-trans isomerization. This isomerization can be triggered by light or heat, leading to changes in the compound’s physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the diazene group’s ability to absorb energy and undergo structural changes .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(4-bromophenyl)diazene
- 1,2-Bis(3-chlorophenyl)diazene
- 1,2-Bis(3-fluorophenyl)diazene
Comparison: Diazene,1,2-bis(3-bromophenyl)- is unique due to the presence of bromine atoms at the meta positions, which influence its reactivity and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct behavior in terms of reactivity and stability. For example, the bromine atoms provide a balance between electron-withdrawing effects and steric hindrance, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
15426-17-2 |
|---|---|
Formule moléculaire |
C12H8Br2N2 |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
bis(3-bromophenyl)diazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
Clé InChI |
VEVQNDVHZNOSHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
SMILES canonique |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Key on ui other cas no. |
15426-17-2 |
Synonymes |
3,3'-Dibromoazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















